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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2-
Fluoro-4-isopropoxybenzoic acid, a key intermediate in various chemical syntheses. Due to
the limited availability of public experimental spectra, this document presents predicted data
based on established spectroscopic principles and data from analogous compounds. This
guide is intended to serve as a valuable resource for the identification, characterization, and
quality control of this compound in a laboratory setting.

Molecular Structure and Properties

2-Fluoro-4-isopropoxybenzoic acid possesses the molecular formula Ci10H11FOs and a
molecular weight of 198.19 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a
fluoro group, and an isopropoxy group attached to a benzene ring, gives rise to a distinct
spectroscopic fingerprint.

Key Structural Features:

e Aromatic Ring: The substituted benzene ring provides a rigid scaffold and characteristic
signals in NMR and IR spectroscopy.

o Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic
proton in *H NMR and its characteristic carbonyl and hydroxyl stretches in IR spectroscopy.
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e Fluoro Group (-F): The presence of fluorine introduces specific couplings in both *H and 13C
NMR spectra, providing valuable structural information.

* Isopropoxy Group (-OCH(CHs)z2): This group exhibits characteristic proton and carbon
signals in NMR, including a methine proton and two equivalent methyl groups.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Fluoro-4-isopropoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~10-13 brs 1H -COOH
~7.9-81 t 1H Ar-H (H6)
~6.8-7.0 dd 1H Ar-H (H5)
~6.7-6.9 dd 1H Ar-H (H3)
~4.6-4.8 sept 1H -OCH(CHs)2
~1.3-1.4 d 6H -OCH(CH3)2

13C NMR (Predicted)
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Chemical Shift (8) ppm Assignment
~165-170 (d) -COOH
~160-165 (d) C-F (C2)
~155-160 C-O (C4)
~130-135 (d) C-H (C6)
~115-120 (d) C-COOH (C1)
~110-115 (d) C-H (C5)
~100-105 (d) C-H (C3)
~70-75 -OCH(CHs)2
~20-25 -OCH(CHs3)2

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~—2) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
2980-2940 Medium C-H stretch (Alkyl)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1600-1620 Medium C=C stretch (Aromatic)
1250-1300 Strong C-O stretch (Aryl ether)
1100-1200 Strong C-F stretch

Mass Spectrometry (MS) (Predicted)
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miz Interpretation

198 Molecular ion [M]*
181 [M - OH]*

153 [M - COOH]*

140 [M - OCH(CHs)2]*
111 [M - COOH - CsHe]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 2-Fluoro-4-

isopropoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance-400 (400 MHz for *H
NMR, 100 MHz for 3C NMR), is suitable for analysis.[3]

Sample Preparation:
o Weigh approximately 5-10 mg of 2-Fluoro-4-isopropoxybenzoic acid.

» Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a standard 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& 0.00 ppm).

H NMR Acquisition:
e Pulse Program: Standard single-pulse experiment.
e Spectral Width: 0-15 ppm.

e Number of Scans: 16-64, depending on sample concentration.
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o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 512-2048, due to the lower natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: The Potassium Bromide (KBr) pellet technique is a common method for analyzing
solid samples.[4][5][6][7]

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to
remove any adsorbed water.[6]

e In an agate mortar and pestle, grind 1-2 mg of 2-Fluoro-4-isopropoxybenzoic acid to a fine
powder.

e Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but
thoroughly mix with the sample.[4]

o Transfer a portion of the mixture to a pellet die.

e Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to
form a thin, transparent pellet.[5]

Data Acquisition:

e Record a background spectrum of the empty sample holder or a pure KBr pellet.
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» Place the sample pellet in the spectrometer's sample holder.

¢ Acquire the sample spectrum over a range of 4000-400 cm™1,

Mass Spectrometry (MS)

Method: Electron lonization (El) is a suitable method for the analysis of relatively volatile and
thermally stable organic compounds.[8][9]

Instrumentation: A mass spectrometer equipped with an electron ionization source, often
coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

e Dissolve a small amount of 2-Fluoro-4-isopropoxybenzoic acid in a volatile organic solvent
(e.g., methanol or dichloromethane).

e For GC-MS analysis, inject a small volume (e.g., 1 pL) of the solution into the GC inlet. The
compound will be vaporized and separated on the GC column before entering the mass
spectrometer.

 Alternatively, for direct probe analysis, a small amount of the solid sample can be placed on
the probe, which is then inserted into the ion source and heated to achieve vaporization.[8]

Data Acquisition (EI-MS):
« lonization Energy: Standard 70 eV.[8]
o Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

 lon Source Temperature: Typically 200-250°C.

Visualization of Molecular Structure and Spectral
Correlation

The following diagram illustrates the molecular structure of 2-Fluoro-4-isopropoxybenzoic
acid and highlights the key functional groups that correspond to the predicted spectral data.
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Caption: Correlation of molecular structure with key predicted spectral features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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